molecular formula C14H21FO2Si B13923776 4-(((Tert-butyldimethylsilyl)oxy)methyl)-2-fluorobenzaldehyde

4-(((Tert-butyldimethylsilyl)oxy)methyl)-2-fluorobenzaldehyde

Cat. No.: B13923776
M. Wt: 268.40 g/mol
InChI Key: VIALYTXBVHNWIO-UHFFFAOYSA-N
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Description

4-(((Tert-butyldimethylsilyl)oxy)methyl)-2-fluorobenzaldehyde is an organic compound that features a benzaldehyde core substituted with a tert-butyldimethylsilyl (TBDMS) group and a fluorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(((Tert-butyldimethylsilyl)oxy)methyl)-2-fluorobenzaldehyde typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or pyridine The reaction is carried out in an anhydrous solvent like dimethylformamide (DMF) at room temperature

Industrial Production Methods

Industrial production of this compound may involve continuous flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(((Tert-butyldimethylsilyl)oxy)methyl)-2-fluorobenzaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, OsO4

    Reduction: NaBH4, LiAlH4

    Substitution: Nucleophiles like RLi, RMgX, RCuLi

Major Products Formed

    Oxidation: 4-(((Tert-butyldimethylsilyl)oxy)methyl)-2-fluorobenzoic acid

    Reduction: 4-(((Tert-butyldimethylsilyl)oxy)methyl)-2-fluorobenzyl alcohol

    Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used

Scientific Research Applications

4-(((Tert-butyldimethylsilyl)oxy)methyl)-2-fluorobenzaldehyde is utilized in several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(((Tert-butyldimethylsilyl)oxy)methyl)-2-fluorobenzaldehyde involves its reactivity towards nucleophiles and electrophiles. The TBDMS group serves as a protecting group for hydroxyl functionalities, allowing selective reactions at other sites on the molecule. The fluorine atom can participate in various substitution reactions, influencing the compound’s reactivity and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(((Tert-butyldimethylsilyl)oxy)methyl)-2-fluorobenzaldehyde is unique due to the presence of both the TBDMS protecting group and the fluorine atom. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for specific synthetic applications and research purposes.

Properties

Molecular Formula

C14H21FO2Si

Molecular Weight

268.40 g/mol

IUPAC Name

4-[[tert-butyl(dimethyl)silyl]oxymethyl]-2-fluorobenzaldehyde

InChI

InChI=1S/C14H21FO2Si/c1-14(2,3)18(4,5)17-10-11-6-7-12(9-16)13(15)8-11/h6-9H,10H2,1-5H3

InChI Key

VIALYTXBVHNWIO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1=CC(=C(C=C1)C=O)F

Origin of Product

United States

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